4-((3-Bromophenyl)amino)quinazoline-6,7-diol
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Overview
Description
4-((3-Bromophenyl)amino)quinazoline-6,7-diol is a quinazoline derivative known for its significant biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .
Biochemical Pathways
The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.
Biochemical Analysis
Cellular Effects
4-((3-Bromophenyl)amino)quinazoline-6,7-diol has shown significant cytotoxicity against certain human glioblastoma cell lines, causing apoptotic cell death at micromolar concentrations . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of quinazoline derivatives, including 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, can be achieved through various methods. Some of the common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.
Metal-catalyzed reaction: Transition metals like palladium and copper are used as catalysts to facilitate the reaction.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Chemical Reactions Analysis
4-((3-Bromophenyl)amino)quinazoline-6,7-diol undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
WHI-P154: A quinazoline derivative with potent cytotoxic activity against glioblastoma cells.
The uniqueness of this compound lies in its specific structure, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 |
Source
|
Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-86-1 |
Source
|
Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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